7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
Benzofuran compounds, such as “7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid”, are ubiquitous in nature and have been shown to have strong biological activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid” is C9H7ClO3 . The average mass is 198.603 Da and the monoisotopic mass is 198.008377 Da .Chemical Reactions Analysis
Benzofuran compounds have been used in the treatment of various diseases such as cancer or psoriasis . They have also been used in the development of antimicrobial agents that are active toward different clinically approved targets .Scientific Research Applications
Anticancer Research
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid: is a benzofuran derivative, a class of compounds known for their strong biological activities, including anticancer properties . Research has shown that some benzofuran derivatives exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, lung cancer, and colon cancer . This compound’s potential in developing target therapies with minimal side effects makes it a valuable asset in oncological pharmacology.
Antimicrobial Agent Development
Benzofuran derivatives have emerged as promising scaffolds for antimicrobial agents . The unique structural features of benzofuran compounds, including 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid , make them suitable candidates for designing new drugs to treat microbial diseases. Their wide array of biological activities is particularly useful in the search for efficient antimicrobial candidates.
Pharmacological Applications
The compound’s core structure, a benzofuran ring, is a basic unit in various biologically active medicines and synthetic materials . It has been used to design and synthesize new phenylamide derivatives from lead compounds, which are explored for their pharmacological potential .
Clinical Drug Development
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid: has been identified as an intermediate in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist effective for chronic constipation. This highlights its role in the development of clinically approved drugs.
Material Science
In material science, the compound can be utilized as an intermediate in various synthetic processes. The ability to construct complex benzofuran ring systems through methods like free radical cyclization cascade and proton quantum tunneling is beneficial for creating difficult-to-prepare polycyclic compounds .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to interact with multiple biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects, indicating their potential as anticancer agents .
Future Directions
properties
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSRTMJGUNWSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856255 | |
Record name | 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
26018-45-1 | |
Record name | 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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